9-Octadecene

Descripción general

Descripción

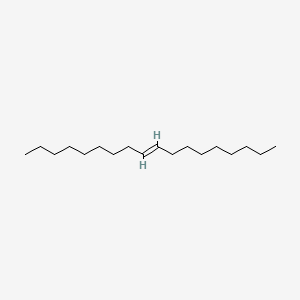

9-Octadecene is an organic compound with the molecular formula C18H36 It is a long-chain hydrocarbon with a double bond located at the ninth carbon atomIt is a colorless liquid that is insoluble in water but soluble in non-polar organic solvents such as hexane, toluene, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Octadecene can be synthesized through the metathesis of natural oils and fats. One common method involves the selective transformation of methyl oleate, an unsaturated ester of oleic acid, into equimolar amounts of this compound and dimethyl this compound-1,18-dioate . This reaction typically employs catalysts such as Grubbs’ catalysts under mild reaction conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by the oligomerization of ethylene. This process involves the use of transition metal complexes as catalysts to promote the formation of longer carbon chains from ethylene gas . The reaction conditions are carefully controlled to achieve high yields and selectivity.

Análisis De Reacciones Químicas

Olefin Metathesis of Methyl Oleate

9-Octadecene is produced alongside dimethyl 9-octadecenedioate via a homo-metathesis reaction catalyzed by Grubbs II (a ruthenium-based catalyst).

Reaction :

Conditions :

-

Catalyst loading: 0.25–1 mol%

-

Solvent: Dichloromethane

-

Temperature: 40°C

Results :

Hydrogenation

This compound undergoes hydrogenation to form octadecane , a saturated hydrocarbon. While specific data for this compound is limited, analogous reactions for terminal alkenes (e.g., 1-octadecene) achieve near-quantitative yields under hydrogen gas with palladium catalysts .

Halogenation

The internal double bond reacts with halogens (e.g., Br₂) to form dihalides. For example:

This reaction is stereospecific, producing vicinal dibromides with anti-addition geometry.

Oxidation

The double bond resists oxidation under mild conditions but forms epoxides or ketones with strong oxidizing agents like peracids or ozone.

Stability and Isomerization

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Molecular Docking Studies

Recent research has highlighted the potential of 9-octadecene in drug development through molecular docking studies. A study investigated its binding properties with caspase-3, a protein involved in apoptosis, suggesting that this compound and its derivatives can inhibit this protein, thereby contributing to cancer treatment strategies. The study indicated that certain derivatives exhibited stronger binding interactions than others, positioning them as promising candidates for further development as anticancer agents .

Case Study: In Silico Analysis

The in silico molecular docking analysis demonstrated that this compound could serve as a ligand for caspase-3. The findings support the hypothesis that targeting apoptosis regulators with such compounds could lead to effective cancer therapies. The computational techniques used in this study underscore the growing importance of computational methods in pharmaceutical research .

Biofuels Production

Thermal Pyrolysis

this compound is utilized in the production of biofuels through thermal pyrolysis processes. Specifically, it can be converted into biochar and other biofuels from linseed seeds. This method not only provides an alternative energy source but also contributes to waste reduction strategies by utilizing agricultural by-products .

Data Table: Biofuel Production from this compound

| Process | Feedstock | Product | Yield (%) |

|---|---|---|---|

| Thermal Pyrolysis | Linseed Seeds | Biofuel/Biochar | Variable |

Nanotechnology and Material Science

Synthesis of Nanomaterials

In nanotechnology, this compound is employed as a solvent in the synthesis of colloidal quantum dots. Its high boiling point (315 °C) makes it suitable for high-temperature reactions necessary for producing high-quality nanocrystals. The compound's ability to act as a non-coordinating solvent helps minimize impurities during synthesis, enhancing the purity of the resulting nanocrystals .

Case Study: Quantum Dot Synthesis

Research indicates that using this compound as a solvent allows for better control over the size and uniformity of quantum dots produced during synthesis, which are critical parameters for their application in optoelectronic devices .

Chemical Synthesis

Precursor for Other Compounds

this compound serves as a precursor for synthesizing various chemicals, including azelaic acid and its derivatives through oxidation processes. This transformation is valuable in producing specialty chemicals used in cosmetics and pharmaceuticals .

Data Table: Chemical Transformations Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidation | Azelaic Acid | High |

| Hydrolysis | Fatty Acids | Variable |

Mecanismo De Acción

The mechanism of action of 9-Octadecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparación Con Compuestos Similares

1-Octadecene: A linear hydrocarbon with a double bond at the first carbon atom.

cis-9-Octadecene: The cis isomer of 9-Octadecene with the double bond in the same position but different spatial arrangement.

Octadecane: A fully saturated hydrocarbon with no double bonds.

Comparison:

1-Octadecene vs. This compound: While both are long-chain hydrocarbons, 1-Octadecene has its double bond at the first carbon atom, making it more reactive in certain reactions compared to this compound.

cis-9-Octadecene vs. trans-9-Octadecene: The cis isomer has different physical properties, such as melting point and solubility, due to the spatial arrangement of the double bond.

Octadecane vs. This compound: Octadecane is a fully saturated hydrocarbon, making it less reactive compared to this compound, which contains a reactive double bond.

Actividad Biológica

9-Octadecene, a long-chain unsaturated hydrocarbon, is gaining attention in the scientific community for its diverse biological activities. This article explores its antibacterial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound (C18H36) is part of the alkene family, characterized by a double bond between the ninth and tenth carbon atoms in the chain. Its structure can be represented as follows:

This configuration contributes to its reactivity and potential biological activities.

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism : The antibacterial activity is thought to arise from the disruption of bacterial cell membranes due to its hydrophobic nature, leading to cell lysis .

- Case Study : A study highlighted that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 100 µg/mL .

2. Antioxidant Activity

This compound has been identified as a potent antioxidant, which helps in neutralizing free radicals and reducing oxidative stress.

- Research Findings : In vitro assays indicated that this compound demonstrated a high radical scavenging activity, with an IC50 value of approximately 75 µg/mL in DPPH assays, indicating its potential use in preventing oxidative damage .

- Comparative Analysis : When compared to other fatty acids, such as oleic acid and linoleic acid, this compound exhibited superior antioxidant properties (Table 1).

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 75 |

| Oleic Acid | 100 |

| Linoleic Acid | 150 |

3. Anticancer Activity

The anticancer potential of this compound has also been explored extensively.

- Mechanism : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

- Case Study : In a recent study involving human cancer cell lines (MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability (approximately 60% at a concentration of 50 µg/mL) after 48 hours of exposure .

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

| Activity | Effectiveness | Notable Findings |

|---|---|---|

| Antibacterial | High | Effective against S. aureus and E. coli |

| Antioxidant | Moderate to High | IC50 = 75 µg/mL in DPPH assay |

| Anticancer | Significant | Induces apoptosis in MCF-7 cells |

Propiedades

Número CAS |

5557-31-3 |

|---|---|

Fórmula molecular |

C18H36 |

Peso molecular |

252.5 g/mol |

Nombre IUPAC |

octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Clave InChI |

HSNQNPCNYIJJHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Octadecene?

A1: this compound has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]

Q3: How does this compound perform as a blending agent in organic field-effect transistors (OFETs)?

A3: Research indicates that blending this compound with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []

Q4: Are there any other reported applications for this compound based on its material properties?

A4: this compound is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []

Q5: What is the role of this compound in olefin metathesis reactions?

A5: this compound is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]

Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing this compound?

A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of this compound and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []

Q7: Have any computational studies been conducted on this compound?

A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including this compound. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []

Q8: Is there any information on the SAR of this compound or its derivatives?

A8: The provided research primarily focuses on this compound in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.

Q9: What is known about the stability of this compound?

A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []

Q10: Is there any information available on the PK/PD profile of this compound?

A10: The research primarily focuses on the chemical and material properties of this compound. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.

Q11: Has this compound been investigated for any biological activity?

A11: The research provided doesn't mention any specific studies on the biological activity of this compound.

Q12: Are there any known applications of this compound in drug delivery or diagnostics?

A12: The provided research focuses on the chemical and material aspects of this compound and does not cover its use in drug delivery or diagnostics.

Q13: Which analytical techniques are commonly employed for the analysis of this compound?

A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying this compound in mixtures. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.